5-amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly its anticancer properties and its role as an inhibitor of cAMP-phosphodiesterase in platelets. The compound has the IUPAC name 5-amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one and is identified by the CAS number 1105189-56-7 .
The compound can be synthesized through various chemical reactions and methodologies, which will be discussed in detail in the synthesis analysis section. It is available for purchase from several chemical suppliers, indicating its relevance in research and industry.
5-amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is classified as a pyrazolo[3,4-d]pyrimidine derivative. This classification is significant due to the structural features common to this family of compounds that contribute to their biological activities.
The synthesis of 5-amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves several key steps:
These steps can be optimized for industrial applications, although specific large-scale production methods are not extensively documented in the literature.
The molecular structure of 5-amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one features a pyrazolo[3,4-d]pyrimidine core with an amino group and a dimethylphenyl substituent.
Key structural data includes:
The structural characteristics contribute to its biological activity and interaction with various biomolecules in cellular processes.
5-amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can undergo several chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry and its potential for further derivatization for enhanced biological activity.
The mechanism of action for 5-amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one primarily involves its role as an inhibitor of cAMP-phosphodiesterase. By inhibiting this enzyme, the compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which plays a critical role in various signaling pathways related to cell proliferation and apoptosis.
In laboratory studies, it has demonstrated moderate anticancer activity against cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) at concentrations around 100 μM. This suggests its potential as a therapeutic agent targeting specific cancer pathways through kinase inhibition mechanisms.
The physical properties of 5-amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one include:
Chemical properties include:
These properties are essential for understanding how the compound behaves under different experimental conditions and its suitability for various applications .
5-amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has several applications across different scientific fields:
These applications underscore the compound's significance in ongoing research aimed at discovering novel therapeutics with enhanced efficacy against various diseases .
The 5-amino-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one scaffold serves as a strategic pharmacophore in kinase inhibitor development. Structural optimization focuses on three key regions:
Table 1: Cytotoxic Activity of Optimized Derivatives
Compound | Modification | MCF-7 IC₅₀ (nM) | HCT-116 IC₅₀ (nM) |
---|---|---|---|
14 | Thioglycoside (D-glucose) | 45 | 6 |
15 | Thioglycoside (D-xylose) | 46 | 7 |
Sorafenib | Reference compound | 144 | 176 |
Biochemical profiling revealed CDK2/cyclin A2 inhibition at sub-micromolar levels (e.g., compound 14: IC₅₀ = 0.057 ± 0.003 μM), surpassing sorafenib's potency (IC₅₀ = 0.184 ± 0.01 μM) [2]. Molecular dynamics simulations confirmed stabilized binding via:
The scaffold demonstrates broad-spectrum ALDH1A inhibition crucial for targeting chemotherapy-resistant malignancies. Key advances include:
Table 2: Biochemical Potency of Pan-ALDH1A Inhibitors
Compound | ALDH1A1 IC₅₀ (μM) | ALDH1A3 IC₅₀ (μM) | ALDEFLUOR IC₅₀ (μM) |
---|---|---|---|
CM39 | 0.32 | 0.48 | 1.2 |
68 | 0.021 | 0.037 | 0.11 |
69 | 0.018 | 0.029 | 0.09 |
Mechanistically, ALDH1A3 overexpression in HGSOC promotes retinoic acid biosynthesis, driving cancer stem cell (CSC) self-renewal and platinum resistance. Pan-inhibition disrupts this pathway, sensitizing CSCs to oxidative stress [3].
Hybridization strategies leverage the bioisosteric competence of pyrazolo[3,4-d]pyrimidin-4-ones:
Critical selectivity determinants include:
In ALDH1A3-high HGSOC models, lead derivatives reverse chemotherapy resistance through:
Table 3: Chemosensitization Efficacy in Resistant Models
Treatment | Tumor Growth Inhibition (%) | ALDH⁺ Cell Reduction (%) |
---|---|---|
Carboplatin alone | 38 | 29 |
Compound 68 + Carboplatin | 87 | 78 |
Compound 69 + Carboplatin | 91 | 82 |
Mechanistic studies confirm dual pathway modulation:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: